N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
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Overview
Description
N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound that features a benzoylphenyl group, a phenylethenyl sulfonyl group, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide likely involves multiple steps, including the formation of the benzoylphenyl group, the sulfonylation of the piperazine ring, and the coupling of these intermediates. Typical reaction conditions might include:
Formation of Benzoylphenyl Group: This could involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Sulfonylation of Piperazine: This step might use sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final coupling could be achieved through nucleophilic substitution or other suitable organic reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the phenylethenyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzoylphenyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide could have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)-2-[4-phenylsulfonylpiperazin-1-yl]acetamide
- N-(2-benzoylphenyl)-2-[4-(2-phenylethylsulfonyl)piperazin-1-yl]acetamide
Uniqueness
N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide might be unique due to the presence of the (E)-2-phenylethenyl group, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c31-26(28-25-14-8-7-13-24(25)27(32)23-11-5-2-6-12-23)21-29-16-18-30(19-17-29)35(33,34)20-15-22-9-3-1-4-10-22/h1-15,20H,16-19,21H2,(H,28,31)/b20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKJGOAUBOFNR-HMMYKYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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